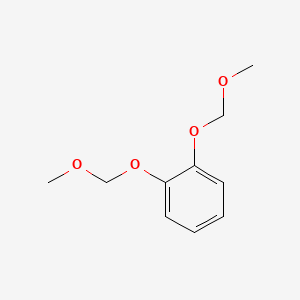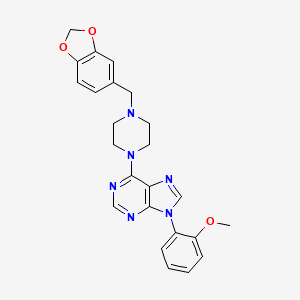
9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)-
Overview
Description
9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)-, also known as SCH 23390, is a dopamine D1 receptor antagonist that is widely used in scientific research. It was first synthesized in 1979 by scientists at the Schering-Plough Research Institute and has since been used to study the dopamine system and its role in various physiological and pathological processes.
Mechanism Of Action
9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- 23390 acts as a selective antagonist of the dopamine D1 receptor, which is primarily located in the striatum and prefrontal cortex. By blocking the activity of this receptor, 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- 23390 can modulate the release of dopamine and other neurotransmitters, leading to changes in behavior and physiological function.
Biochemical And Physiological Effects
9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- 23390 has been shown to have a number of biochemical and physiological effects. It can modulate the release of dopamine and other neurotransmitters, leading to changes in behavior and physiological function. It has been shown to affect motor function, cognition, and emotion, and has been used to study the role of dopamine in reward and reinforcement.
Advantages And Limitations For Lab Experiments
One advantage of using 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- 23390 in lab experiments is that it is a selective antagonist of the dopamine D1 receptor, which allows researchers to specifically target this receptor and study its effects. However, one limitation is that 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- 23390 can have off-target effects on other receptors, which can complicate the interpretation of results.
Future Directions
There are several future directions for research involving 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- 23390. One area of interest is the role of dopamine in addiction and substance abuse. 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- 23390 has been used to study the effects of drugs of abuse on the dopamine system, and future research could explore the potential therapeutic applications of targeting the dopamine D1 receptor in addiction treatment.
Another area of interest is the role of dopamine in neuropsychiatric disorders such as schizophrenia and depression. 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- 23390 has been used to study the effects of dopamine dysregulation in these disorders, and future research could explore the potential of targeting the dopamine D1 receptor as a treatment strategy.
Overall, 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- 23390 is a useful tool for studying the dopamine system and its role in various physiological and pathological processes. Its selective antagonism of the dopamine D1 receptor allows researchers to specifically target this receptor and study its effects, and future research could explore its potential therapeutic applications in addiction and neuropsychiatric disorders.
Scientific Research Applications
9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- 23390 has been widely used in scientific research to study the dopamine system and its role in various physiological and pathological processes. It has been used to investigate the role of dopamine in reward and reinforcement, as well as in the regulation of motor function, cognition, and emotion.
properties
IUPAC Name |
6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-9-(2-methoxyphenyl)purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O3/c1-31-19-5-3-2-4-18(19)30-15-27-22-23(25-14-26-24(22)30)29-10-8-28(9-11-29)13-17-6-7-20-21(12-17)33-16-32-20/h2-7,12,14-15H,8-11,13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOAQKWOXMVOBEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=C2N=CN=C3N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20190871 | |
| Record name | 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- | |
CAS RN |
37425-32-4 | |
| Record name | 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037425324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Purine, 9-(o-methoxyphenyl)-6-(4-piperonyl-1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20190871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



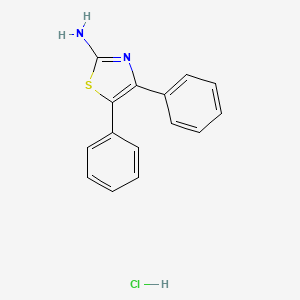
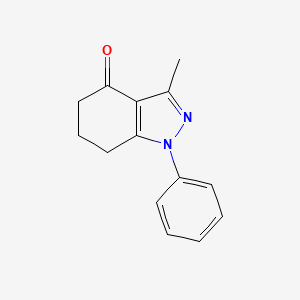

![[(Vinyloxy)methyl]oxirane](/img/structure/B3051885.png)
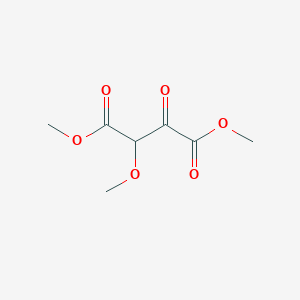



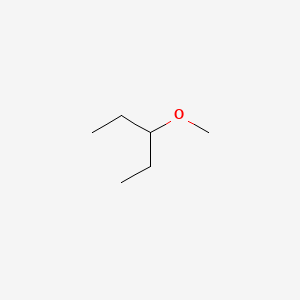
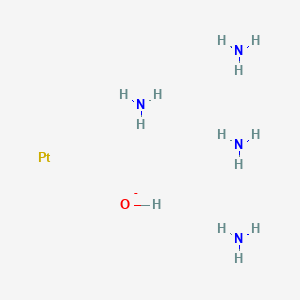

![Phenol, 4-[4-(2-aminoethyl)-2,6-diiodophenoxy]-](/img/structure/B3051900.png)
